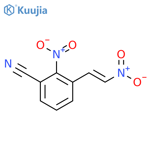

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides, Angewandte Chemie, 2013, 52(38), 10035-10039

Cas no 96631-87-7 (1H-Indole-7-carbonitrile)

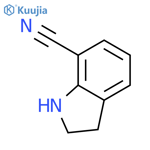

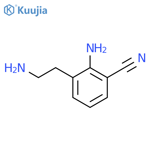

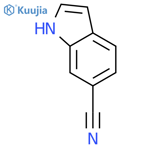

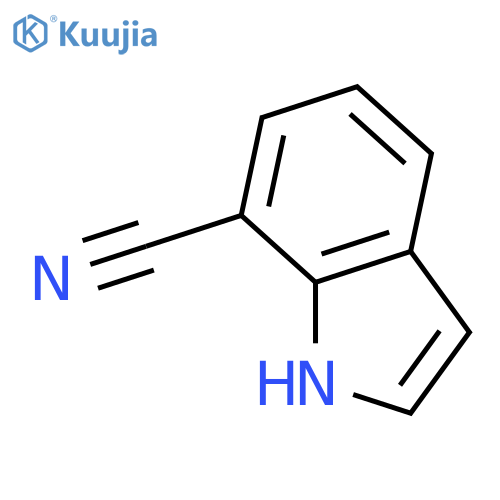

1H-Indole-7-carbonitrile structure

商品名:1H-Indole-7-carbonitrile

1H-Indole-7-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 7-Cyanoindole

- 7-Cyano-1H-indole

- 1H-Indole-7-carbonitrile

- 7 -Cyanoindole

- indole-7-nitrile

- PubChem20912

- 7-cyanoindole, AldrichCPR

- AMBZ0216

- NTUHBYLZRBVHRS-UHFFFAOYSA-N

- BCP27589

- FCH842292

- BBL102638

- STL556441

- VI30451

- TRA0038883

- OR40232

- LS20017

- SY012219

- ST2408920

- AX8023278

- AB0009810

- Indole-7-carbonitrile

- DTXSID90447546

- MFCD00800653

- 96631-87-7

- C-8860

- AC-22689

- CS-W002693

- Z1198155196

- SCHEMBL1420318

- AS-11396

- DB-007202

- EN300-219176

- AKOS005255107

-

- MDL: MFCD00800653

- インチ: 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H

- InChIKey: NTUHBYLZRBVHRS-UHFFFAOYSA-N

- ほほえんだ: N#CC1C2=C(C=CN2)C=CC=1

計算された属性

- せいみつぶんしりょう: 142.05300

- どういたいしつりょう: 272.879

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 2.048

- ふってん: 368.956°C at 760 mmHg

- フラッシュポイント: 121.9℃

- 屈折率: 1.736

- PSA: 39.58000

- LogP: 2.03958

1H-Indole-7-carbonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261;P280;P301+P310;P311

- 危険物輸送番号:UN 3439

- 危険カテゴリコード: 20/21/22-22

- セキュリティの説明: S22; S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R20/21/22

1H-Indole-7-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole-7-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A378351-10g |

1H-Indole-7-carbonitrile |

96631-87-7 | 97% | 10g |

$68.0 | 2025-02-28 | |

| Enamine | EN300-219176-5.0g |

1H-indole-7-carbonitrile |

96631-87-7 | 95% | 5.0g |

$176.0 | 2023-07-10 | |

| Enamine | EN300-219176-0.1g |

1H-indole-7-carbonitrile |

96631-87-7 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-219176-0.25g |

1H-indole-7-carbonitrile |

96631-87-7 | 95% | 0.25g |

$25.0 | 2023-09-16 | |

| Enamine | EN300-219176-1.0g |

1H-indole-7-carbonitrile |

96631-87-7 | 95% | 1.0g |

$50.0 | 2023-07-10 | |

| Chemenu | CM103271-5g |

1H-Indole-7-carbonitrile |

96631-87-7 | 95%+ | 5g |

$*** | 2023-05-04 | |

| eNovation Chemicals LLC | Y1126107-5g |

1H-Indole-7-carbonitrile |

96631-87-7 | 95% | 5g |

$340 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052000-25g |

1H-Indole-7-carbonitrile |

96631-87-7 | 98% | 25g |

¥1261.00 | 2024-04-23 | |

| Apollo Scientific | OR40232-10g |

1H-Indole-7-carbonitrile |

96631-87-7 | 97% | 10g |

£214.00 | 2023-09-02 | |

| Ambeed | A378351-100g |

1H-Indole-7-carbonitrile |

96631-87-7 | 97% | 100g |

$399.0 | 2025-02-28 |

1H-Indole-7-carbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: X-Phos , (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide , Oxygen Solvents: Dimethyl sulfoxide ; 5 min, 1 atm; 4 - 18 h, 60 °C; 60 °C → rt

リファレンス

- DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-Heterocycles, Journal of Organic Chemistry, 2020, 85(11), 7501-7509

合成方法 3

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; rt → 200 °C; 2.5 h, 200 °C

リファレンス

- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; overnight, rt → 150 °C

1.2 Reagents: Ethylenediamine Solvents: Water

1.2 Reagents: Ethylenediamine Solvents: Water

リファレンス

- Preparation of pyrimidine derivatives as IKK-2 inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Process for the production of 7-acylindoles via sequential cyanation of indoline, dehydrogenation, and acylation, United States, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran

リファレンス

- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis, Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

合成方法 7

はんのうじょうけん

1.1 Reagents: 2-Chloro-1-methylpyridinium iodide Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C

1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C

リファレンス

- Preparation of indoles containing an oxadiazole moiety as therapeutic sphingosine 1-phosphate (S1P) agonists, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Anticancer indole derivative, synthesis method and use thereof, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 14 h, 50 °C

リファレンス

- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions, Journal of the American Chemical Society, 2010, 132(50), 17933-17944

合成方法 10

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 15 min, 170 °C

リファレンス

- Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Zinc oxide (ZnO) Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 140 °C

リファレンス

- Preparation method of aromatic nitrile by using formamide as cyano group source, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C

リファレンス

- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365

1H-Indole-7-carbonitrile Raw materials

- Formamide

- 7-Cyanoindoline

- Potassium hexacyanoferrate

- 1H-Indole-7-carboxaldehyde, oxime

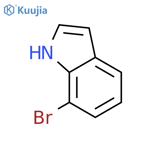

- 7-Bromo-1H-indole

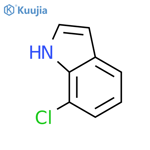

- 7-Chloro-1H-indole

- 7-(Trimethylsilyl)-1H-indol-6-yl 1,1,1-trifluoromethanesulfonate

- Benzonitrile, 2-nitro-3-(2-nitroethenyl)-, (E)- (9CI)

1H-Indole-7-carbonitrile Preparation Products

1H-Indole-7-carbonitrile 関連文献

-

Manthena Chaitanya,Pazhamalai Anbarasan Org. Biomol. Chem. 2018 16 7084

-

Debopreeti Mukherjee,Lilliana I. Ortiz Rodriguez,Mary Rose Hilaire,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2018 20 2527

-

Giorgio Abbiati,Antonio Arcadi,Marco Chiarini,Fabio Marinelli,Emanuela Pietropaolo,Elisabetta Rossi Org. Biomol. Chem. 2012 10 7801

-

Arusha Acharyya,Dayoung Shin,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2020 22 7794

96631-87-7 (1H-Indole-7-carbonitrile) 関連製品

- 34846-64-5(quinoline-3-carbonitrile)

- 5457-28-3(1H-indole-3-carbonitrile)

- 194490-13-6(1H-Indole-3-carbonitrile,5-methyl-)

- 35509-27-4(Quinoline-8-carbonitrile)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96631-87-7)1H-Indole-7-carbonitrile

清らかである:99%

はかる:100g

価格 ($):398.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96631-87-7)7-Cyanoindole

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ